molecular formula C6H9BrO3 B1354012 Methyl 3-bromo-4-oxopentanoate CAS No. 95678-51-6

Methyl 3-bromo-4-oxopentanoate

Cat. No.: B1354012
CAS No.: 95678-51-6
M. Wt: 209.04 g/mol
InChI Key: PYEPIWRQEUGIRK-UHFFFAOYSA-N
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Description

“Methyl 3-bromo-4-oxopentanoate” is a chemical compound with the molecular formula C6H9BrO3 . It has a molecular weight of 209.039 .


Synthesis Analysis

The synthesis of “this compound” and its analogs often involves bromination–dehydrobromination reactions. For instance, methyl (Z)-3-bromo-3- (4-methylbenzenesulfonyl)prop-2-enoate is synthesized through bromination–dehydrobromination of methyl (E)-3- (4-methylbenzenesulfonyl)prop-2-enoate.


Molecular Structure Analysis

The molecular structure of “this compound” has been detailed through X-ray analysis. This analysis reveals the orientation of the Br-C4 bond and the conformation of the compound’s rings, providing insights into the structural dynamics of such molecules.


Chemical Reactions Analysis

“this compound” participates in a variety of chemical reactions, including Michael addition reactions and reactions with acetylacetone. It yields products like methyl (E)-3-acetyl-2- [ (4-methylbenzenesulfonyl)-methylidene]-4-oxopentanoate, demonstrating the compound’s reactivity and utility in synthetic chemistry.


Physical and Chemical Properties Analysis

“this compound” has a density of 1.5±0.1 g/cm3, a boiling point of 231.6±20.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.5 mmHg at 25°C . It has an enthalpy of vaporization of 46.8±3.0 kJ/mol and a flash point of 93.8±21.8 °C . The compound has 3 hydrogen bond acceptors, 0 hydrogen bond donors, and 4 freely rotating bonds .

Scientific Research Applications

Chemical Synthesis and Reaction Studies

Methyl 3-bromo-4-oxopentanoate is involved in various chemical synthesis processes. For instance, it reacts with acetylacetone in THF and sodium hydride, forming methyl (E)-3-acetyl-2-[(4-methylbenzenesulfonyl)-methylidene]-4-oxopentanoate. This reaction, characterized by X-ray diffraction, demonstrates the compound's utility in producing enol structures in organic synthesis (Vasin, Bolusheva & Somov, 2017). Additionally, methyl 4-bromo-3-oxo-2,2,4-trimethylpentanoate has been shown to react with zinc and arylglyoxals, yielding 6-aroyl-3,3,5,5-tetramethyl-2,3,5,6-tetrahydropyran-2,4-diones. This reaction pathway further highlights the compound's versatility in synthesizing pyran diones (Shchepin et al., 2002).

Biochemical Applications

In the biochemical realm, studies have illustrated the metabolism of similar compounds, like 4-methyl-2-oxopentanoate, in various biological systems. For instance, research on rat pancreatic islets revealed that 4-methyl-2-oxopentanoate induces insulin release and influences cellular respiration and biosynthesis. This suggests potential applications in studying pancreatic functions and diabetes research (Hutton, Sener & Malaisse, 1979). Additionally, the oxidation of similar compounds by rat liver mitochondria has been studied, providing insights into mitochondrial functions and metabolic pathways (May, Aftring & Buse, 1980).

Pharmaceutical and Medical Research

In pharmaceutical and medical research, compounds like this compound are used in the synthesis of various intermediates. For example, the synthesis of 5-amino-4-oxopentanoic acid hydrochlorchloride from levulinic acid involves processes like esterification and bromination, which are critical in creating pharmaceutical intermediates (Yuan, 2006). Furthermore, the synthesis of 4-oxo-5-aminopentanoic acid hydrochloride, an important intermediate in pharmaceutical synthesis, has been achieved through bromination of 4-oxopentanoic acid, demonstrating the compound's utility in creating aminopentanoic acid derivatives (Zav’yalov & Zavozin, 1987).

Enzymatic and Biological Activity Studies

Studies have also explored the enzymatic and biological activities of similar compounds. For example, the enzymatic determination of 4-methyl-2-oxopentanoate in plasma using NAD+-dependent D-2-hydroxyisocaproate dehydrogenase demonstrates the compound's relevance in clinical chemistry and disease diagnosis, such as in maple syrup urine disease (Schadewaldt, Hummel, Trautvetter & Wendel, 1989). Additionally, the reduction of β-keto esters, including methyl 3-oxopentanoate, using bakers' yeast immobilized by magnesium alginate shows the compound's potential in stereoselective synthesis, which is crucial in producing optically active pharmaceuticals (Nakamura, Kawai, Oka & Ohno, 1989).

Safety and Hazards

When handling “Methyl 3-bromo-4-oxopentanoate”, it’s advised to avoid inhalation, contact with eyes and skin, and dust and aerosol formation . It should be used only in areas with appropriate exhaust ventilation . Protective measures include wearing protective gloves, clothing, eye protection, and face protection .

Biochemical Analysis

Biochemical Properties

Methyl 3-bromo-4-oxopentanoate plays a significant role in biochemical reactions, particularly in the synthesis of other organic compounds. It interacts with various enzymes and proteins, facilitating the formation of oximes and hydrazones . The compound’s bromine atom makes it a reactive intermediate in organic synthesis, allowing it to participate in nucleophilic substitution reactions. These interactions are crucial for the compound’s role in biochemical pathways.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of certain enzymes involved in metabolic pathways, leading to changes in cellular function . The compound’s ability to interact with cellular proteins and enzymes makes it a valuable tool in studying cellular processes and their regulation.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules, including enzymes and proteins. The compound can act as an enzyme inhibitor or activator, depending on the specific biochemical context . It binds to active sites of enzymes, altering their activity and subsequently affecting metabolic pathways. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider when conducting experiments . Over time, this compound may degrade, leading to changes in its biochemical activity and effects on cellular function. Long-term studies have shown that the compound can have lasting impacts on cellular processes, making it essential to monitor its stability during experiments.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in metabolic pathways and enzyme activity . Toxic or adverse effects may be observed at high doses, highlighting the importance of determining the appropriate dosage for experimental studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to facilitate biochemical reactions . The compound can affect metabolic flux and metabolite levels, influencing the overall metabolic state of cells. Its role in these pathways makes it a valuable tool for studying metabolic processes and their regulation.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions determine the compound’s localization and accumulation, affecting its biochemical activity. Understanding the transport and distribution of this compound is crucial for studying its effects on cellular function.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications The compound may be directed to specific compartments or organelles within the cell, affecting its activity and function

Properties

IUPAC Name

methyl 3-bromo-4-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrO3/c1-4(8)5(7)3-6(9)10-2/h5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYEPIWRQEUGIRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(CC(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00435656
Record name Methyl 3-bromo-4-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00435656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95678-51-6
Record name Methyl 3-bromo-4-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00435656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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